molecular formula C47H86NO9P B12592119 3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate CAS No. 425429-22-7

3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate

Cat. No.: B12592119
CAS No.: 425429-22-7
M. Wt: 840.2 g/mol
InChI Key: OBMWLTCLUNTCRY-UHFFFAOYSA-N
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Description

3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-carboxyethyl(dodecyl)amino]propanoic acid typically involves a multi-step process. One common method includes the reaction of dodecylamine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

For [2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate, the synthesis involves the phosphorylation of tocopherol (vitamin E) derivatives. This process usually requires the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under anhydrous conditions.

Industrial Production Methods

Industrial production of these compounds often involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-carboxyethyl(dodecyl)amino]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyl group, using reagents like alkyl halides.

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate can undergo:

    Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of tocopherol and phosphoric acid.

    Esterification: Reaction with alcohols in the presence of acid catalysts can form esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for hydrolysis and esterification reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts.

Biology

In biological research, these compounds are studied for their potential roles in cellular processes. They are used in the development of biochemical assays and as probes to study enzyme activities.

Medicine

In medicine, these compounds have potential therapeutic applications. They are investigated for their antioxidant properties and potential use in drug delivery systems.

Industry

Industrially, these compounds are used in the formulation of cosmetics, pharmaceuticals, and as additives in various products to enhance stability and performance.

Mechanism of Action

The mechanism of action of 3-[2-carboxyethyl(dodecyl)amino]propanoic acid involves its interaction with cellular membranes and proteins. It can modulate enzyme activities and influence cellular signaling pathways. The phosphate derivative of tocopherol acts as an antioxidant, protecting cells from oxidative damage by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid
  • N-(2-carboxyethyl)-N-dodecyl-β-alanine

Uniqueness

3-[2-carboxyethyl(dodecyl)amino]propanoic acid is unique due to its long alkyl chain, which imparts hydrophobic properties, making it suitable for applications in lipid environments. The phosphate derivative of tocopherol is unique for its strong antioxidant properties, making it valuable in protecting biological systems from oxidative stress.

Conclusion

3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate is a versatile compound with significant applications in various scientific fields. Its unique structural properties and reactivity make it a valuable tool in research and industry.

Properties

CAS No.

425429-22-7

Molecular Formula

C47H86NO9P

Molecular Weight

840.2 g/mol

IUPAC Name

3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate

InChI

InChI=1S/C29H51O5P.C18H35NO4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23/h20-22H,9-19H2,1-8H3,(H2,30,31,32);2-16H2,1H3,(H,20,21)(H,22,23)

InChI Key

OBMWLTCLUNTCRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C

Origin of Product

United States

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